Formetanate hydrochloride

Thrips control Citrus IPM Field efficacy

Formetanate hydrochloride is a bifunctional formamidine-carbamate acaricide/insecticide (IRAC Group 1A) delivering rapid knockdown via reversible AChE inhibition—peak effect within 0.5–1.0 hours. Field trials confirm 88.7% thrips control at 3 days post-application, outperforming slower alternatives in high-pressure infestations. Its unique bifunctional structure provides differential moiety stability (formamidine half-life 3.9 h at pH 12.6 vs. carbamate >6 months), making it an ideal model for degradation studies. Validated LC-MS/MS methods (LOQ 0.3 ng/g, recoveries 95–109%) support export compliance residue monitoring. Rotate with IRAC Group 5 insecticides (e.g., spinetoram) for resistance management. Due to high acute toxicity (LD50 21 mg/kg), strict protective protocols are mandatory.

Molecular Formula C11H16ClN3O2
Molecular Weight 257.72 g/mol
CAS No. 23422-53-9
Cat. No. B1673543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormetanate hydrochloride
CAS23422-53-9
Synonymsformetanate
formetanate monohydrochloride
Molecular FormulaC11H16ClN3O2
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESCNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl
InChIInChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H
InChIKeyMYPKGPZHHQEODQ-FNXZNAJJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.19 M
IN WATER 50%, METHANOL 20%;  SLIGHTLY SOL IN ORG SOLVENTS
Benzene <0.1%, acetone <0.1%, chloroform 0.2%, methanol ca. 25%, hexane <0.1%
Water solubility = >500,000 mg/l
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Formetanate Hydrochloride (CAS 23422-53-9): Carbamate Acaricide-Insecticide for High-Acute-Toxicity Pest Control Applications


Formetanate hydrochloride (CAS 23422-53-9) is a bifunctional carbamate ester acaricide and insecticide of the formamidine class, functioning as a reversible acetylcholinesterase (AChE) inhibitor with contact and stomach action [1]. It is primarily deployed as the hydrochloride salt for enhanced water solubility and is registered for use on pome fruit, stone fruit, citrus, and alfalfa against a spectrum of pests including mites, thrips, lygus bugs, and leafhoppers [2][3]. Unlike many modern reduced-risk alternatives, formetanate hydrochloride exhibits extremely high acute mammalian toxicity (oral LD50 rat: 21 mg/kg) and aquatic toxicity (rainbow trout 96-h LC50: 2.8 mg/L), necessitating stringent handling protocols but conferring rapid knockdown efficacy in high-pressure infestation scenarios [4][5].

Formetanate Hydrochloride: Why In-Class Carbamate or Alternative MOA Substitution Carries Quantifiable Risk


Generic substitution among carbamate insecticides or between chemical classes is precluded by substantial divergence in efficacy, environmental fate, and analytical behavior. While all N-methyl carbamates share AChE inhibition as a mode of action, quantitative differences in target-site sensitivity, field degradation kinetics (soil DT50: 1–9 days for formetanate hydrochloride), and pH-dependent hydrolysis rates directly impact pest control outcomes and residue compliance [1]. Field trials demonstrate that formetanate hydrochloride achieves superior or equivalent control of thrips populations compared to other carbamates (e.g., methomyl) and alternative chemistries (e.g., spinetoram), but its efficacy is threshold-dependent and it exhibits higher non-target toxicity to beneficial predatory mites than certain alternatives [2][3]. Furthermore, the compound's bifunctional structure, containing both formamidine and carbamate moieties, results in a unique degradation pathway that influences residue definition requirements for regulatory monitoring—unlike simpler carbamates, the parent compound is the primary residue of concern [4]. The evidence below quantifies these critical differentiators.

Formetanate Hydrochloride: Quantified Differentiation Evidence for Procurement and Research Selection


Field Efficacy of Formetanate Hydrochloride vs. Spirotetramat and Biologicals for Thrips Control in Citrus

In a 2021 Moroccan citrus orchard field trial, formetanate hydrochloride demonstrated 88.7% efficacy against thrips species at 3 days post-application, compared to spirotetramat which was noted as 'less effective' (quantitative efficacy not reported), and biological alternatives Beauveria bassiana (75.9%) and azadirachtin + mineral oil mixture (78.82%) at two weeks post-application [1].

Thrips control Citrus IPM Field efficacy

Comparative Field Efficacy of Formetanate Hydrochloride vs. Multiple Insecticides for Onion Thrips Control

In a 2020 field evaluation on onion in Santa Catarina, Brazil, formetanate hydrochloride and spinetoram proved the best thrips control among six tested insecticides, with both showing superior performance; however, spinetoram did not differ significantly from abamectin + thiamethoxam, fenitrothion + esfenvalerate, and imidacloprid in control efficacy. Total bulb yield was higher for spinetoram, formetanate hydrochloride, abamectin + thiamethoxam, and imidacloprid treatments compared to others [1].

Onion thrips Allium cepa Chemical control

Formetanate Hydrochloride vs. Methomyl and Lambda-Cyhalothrin: Action Threshold-Dependent Efficacy in Onion Thrips Management

A three-year field study (2006-2008) in New York onion fields demonstrated that the efficacy of formetanate hydrochloride is highly dependent on the action threshold (AT) employed. When applied at a threshold of 1 larva per leaf, formetanate hydrochloride managed thrips infestations well, equivalent to methomyl under the same threshold. However, at a higher threshold of 3 larvae per leaf, formetanate hydrochloride failed to provide acceptable control, whereas spinetoram remained effective. Lambda-cyhalothrin provided no effective control at any tested threshold [1].

Action threshold Integrated pest management Thrips tabaci

Non-Target Toxicity: Formetanate Hydrochloride Classified as Harmful (Class 4) to Predatory Mite Cosmolaelaps sabelis

In laboratory bioassays evaluating compatibility with the soil-dwelling predatory mite Cosmolaelaps sabelis (a thrips biological control agent), formetanate hydrochloride was classified as 'harmful' (IOBC Class 4), the highest toxicity category assigned in the study. In contrast, imidacloprid did not cause negative effects on females (classified as harmless), while acetamiprid + etofenprox and azadirachtin were classified as 'slightly harmful' (Class 2), and spinetoram as 'moderately harmful' (Class 3) [1].

Biological control compatibility Predatory mites IOBC classification

Differential Hydrolytic Stability of Formetanate Hydrochloride: pH-Dependent Degradation Kinetics and Bifunctional Lability

Formetanate hydrochloride exhibits strongly pH-dependent hydrolytic stability. Under acidic conditions (pH 5, 22°C), the DT50 is 62.5 days; at neutral pH (pH 7, 22°C), DT50 decreases to 23 hours; and under alkaline conditions (pH 9, 22°C), DT50 is only 2 hours . Additionally, the formamidine moiety is more labile than the carbamate group, with formamidine half-life of 3.9 h at pH 12.6 and 14.4 h at pH 7.6, while the carbamate group may persist >6 months under base-promoted conditions [1]. Soil degradation DT50 is 1–9 days under both aerobic and anaerobic conditions [2].

Environmental fate Hydrolysis Pesticide degradation

Analytical Method Performance: Quantitation Limits and Recovery of Formetanate Hydrochloride in Fruit Matrices

For laboratories conducting residue monitoring, formetanate hydrochloride analytical methods have been validated with specific quantitative performance metrics. A QuEChERS-based LC-MS/MS method achieved limit of detection (LOD) of 0.1 ng/g and limit of quantitation (LOQ) of 0.3 ng/g in fruit matrices, with recoveries ranging from 95–109% [1]. An earlier strong cation exchange (SCX) LC-UV method achieved recoveries of 89–99% at tolerance levels and LOD of 0.02 ppm, with LOQ of 0.06 ppm [2]. A biosensor approach achieved LOD of 0.02 mg/kg fresh weight [3].

Residue analysis LC-MS/MS Method validation

Formetanate Hydrochloride: Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Rapid Knockdown of High-Density Thrips Infestations in Citrus and Pome Fruit Orchards

Based on field trial evidence demonstrating 88.7% efficacy against thrips at 3 days post-application, formetanate hydrochloride is optimally deployed when immediate population suppression is critical, such as during peak infestation periods near harvest or when thrips populations have exceeded economic thresholds [1]. Its rapid knockdown action, driven by AChE inhibition with peak effect occurring within 0.5–1.0 hours of exposure, outperforms slower-acting alternatives like spirotetramat in short-term control scenarios [2]. However, procurement should be coupled with strict adherence to the lowest recommended action threshold (1 larva/leaf), as efficacy diminishes significantly at higher thresholds [3].

Residue Compliance Testing and Analytical Method Development in Fruit Export Programs

For laboratories supporting fruit export compliance, formetanate hydrochloride's validated analytical methods provide a robust framework for residue monitoring. The LC-MS/MS method with LOQ of 0.3 ng/g and recoveries of 95–109% enables detection well below international MRLs, while the SCX-LC-UV method with LOQ of 0.06 ppm offers a cost-effective alternative for tolerance verification [4][5]. The compound's stability in acetonitrile extracts and the fact that the parent compound is the primary residue of concern (metabolites are less toxic) simplifies residue definition for monitoring purposes [6][7].

Rotation Programs with Spinetoram for Resistance Management in Onion and Garlic Production

Field studies in onion and garlic production consistently identify formetanate hydrochloride and spinetoram as the two most efficacious insecticides against Thrips tabaci [8][9]. Since formetanate hydrochloride (IRAC Group 1A, AChE inhibitor) and spinetoram (IRAC Group 5, nicotinic acetylcholine receptor allosteric modulator) operate via distinct modes of action, rotating between these two products provides both excellent control and a sound resistance management strategy. However, given formetanate hydrochloride's higher non-target toxicity (IOBC Class 4 harmful to predatory mites) compared to imidacloprid (Class 1 harmless), its use should be strategically timed when biological control agent populations are not at risk [10].

Research on Bifunctional Pesticide Degradation and Environmental Fate Modeling

The unique bifunctional structure of formetanate hydrochloride, containing both formamidine and carbamate groups, makes it an ideal model compound for studying differential moiety stability and degradation pathway prediction. NMR and UV-vis spectroscopic studies have quantified that the formamidine group half-life is 3.9 h at pH 12.6 and 14.4 h at pH 7.6, while the carbamate group may persist beyond 6 months [11]. This differential lability informs the design of targeted remediation technologies and environmental fate models. Additionally, the compound's strong pH-dependent hydrolysis (DT50: 62.5 days at pH 5 vs. 2 hours at pH 9) provides a well-characterized system for investigating pH effects on pesticide persistence in agricultural soils and water bodies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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